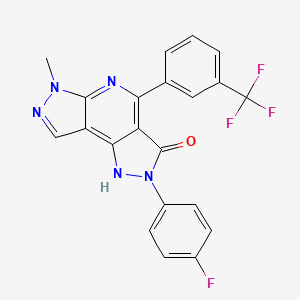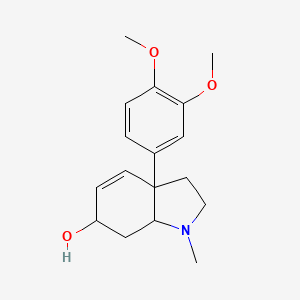
Mesembrenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesembrenol is a natural product found in Mesembryanthemum ladismithiense . It has a molecular formula of C17H23NO3 and is also known by other names such as SCHEMBL24944964, HY-124482, and CS-0086635 .
Synthesis Analysis
A concise total synthesis of mesembrine, which is closely related to mesembrenol, was achieved both racemically and asymmetrically . Two key reactions were used: the Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction that coupled β,γ-cyclohexenone 2c with aryl bromide 5 .Molecular Structure Analysis
The molecular structure of Mesembrenol is complex, with a molecular weight of 289.4 g/mol . It has a defined atom stereocenter count of 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of mesembrine, a compound closely related to mesembrenol, include a Rh (I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane 3c and CO, and Buchwald’s Pd-catalyzed coupling reaction .Physical And Chemical Properties Analysis
Mesembrenol has a molecular weight of 289.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Mood Enhancement
Mesembrine, the key active compound in Mesembrenol, is highly effective in blocking the reabsorption of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness . This ability significantly contributes to Mesembrenol’s mood-enhancing effects .
Anxiety and Stress Reduction
Mesembrine, present in Mesembrenol, can also increase serotonin release in the brain . This increase in serotonin levels can help reduce anxiety and stress, making Mesembrenol a potential natural remedy for these conditions .
Antidepressant Properties
Research suggests that Mesembrenol’s ability to affect serotonin levels with high potency makes it a potential natural antidepressant . In fact, it’s even more effective at altering serotonin levels than the well-known antidepressant, Prozac .
Cognition Enhancement
Mesembrine, found in Mesembrenol, works by inhibiting the PDE4 enzyme, which is involved in cognition, mood, and behavior . This inhibition can potentially enhance cognitive functions .
Traditional Medicinal Uses
Historically, the plant from which Mesembrenol is derived, Sceletium tortuosum, was used by native San hunter-gatherers and Khoi people for healing, social, and spiritual purposes . It was used to quench thirst, fight fatigue, and promote a sense of well-being .
Potential Treatment for Psychological and Psychiatric Disorders
Current research has focused on the commercialization of the plant because of its potential treatment in clinical anxiety and depression, psychological and psychiatric disorders . This is largely due to the plant’s calming effects and its ability to promote relaxation and happiness .
Mecanismo De Acción
Target of Action
Mesembrenol, an alkaloid found in the plant Sceletium tortuosum, primarily targets the serotonin transporter and the phosphodiesterase 4 (PDE4) enzyme . Serotonin is a neurotransmitter that contributes to feelings of well-being and happiness, while PDE4 is involved in cognition, mood, and behavior .
Mode of Action
Mesembrenol acts as a serotonin reuptake inhibitor , blocking the reabsorption of serotonin in the brain, which can increase the amount of serotonin available. This can enhance serotonin signaling and contribute to mood enhancement . Mesembrenol also behaves as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4) , which can influence cognition, mood, and behavior .
Biochemical Pathways
The biochemical pathways affected by Mesembrenol primarily involve the serotonergic system and the cAMP (Cyclic adenosine monophosphate) signaling pathway . By inhibiting serotonin reuptake, Mesembrenol can increase serotonin levels in the synaptic cleft, enhancing serotonergic signaling . Inhibition of PDE4, on the other hand, can increase cAMP levels, influencing various cellular functions .
Pharmacokinetics
The pharmacokinetics of Mesembrenol involve its metabolism in the liver and excretion in urine . Metabolites of Mesembrenol have been identified in rat urine and human liver preparations . These metabolites are formed through processes such as O- and N-demethylation, dihydration, and hydroxylation . Some of the metabolites are excreted as glucuronides and/or sulfates .
Result of Action
The molecular and cellular effects of Mesembrenol’s action primarily involve the enhancement of serotonergic signaling and modulation of cAMP levels . This can lead to mood enhancement, reduced anxiety, and potential improvements in cognition .
Direcciones Futuras
Propiedades
IUPAC Name |
3a-(3,4-dimethoxyphenyl)-1-methyl-3,6,7,7a-tetrahydro-2H-indol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHZMSTECYZLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46898090 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

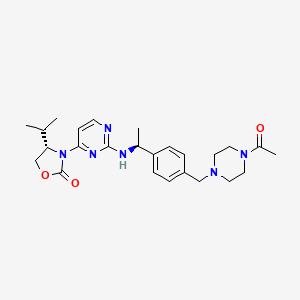


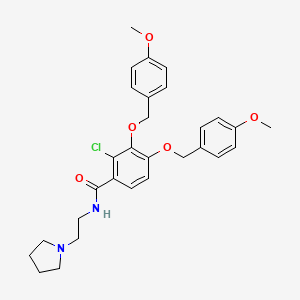
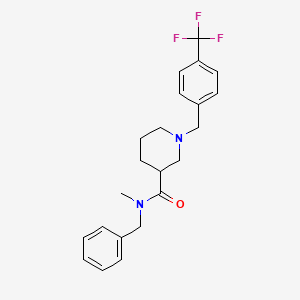
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
